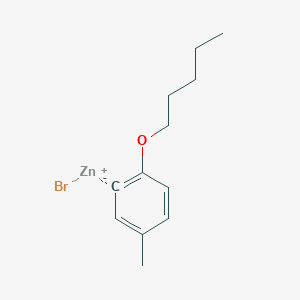
(5-Methyl-2-(n-pentyloxy)phenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-methyl-2-(n-pentyloxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound used in organic synthesis. This compound is particularly useful in cross-coupling reactions, where it acts as a nucleophile to form carbon-carbon bonds. The presence of the zinc atom makes it a valuable reagent in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-2-(n-pentyloxy)phenyl)zinc bromide typically involves the reaction of 5-methyl-2-(n-pentyloxy)bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
5-methyl-2-(n-pentyloxy)bromobenzene+Zn→(5-methyl-2-(n-pentyloxy)phenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the reactivity of the organozinc compound.
Análisis De Reacciones Químicas
Types of Reactions
(5-methyl-2-(n-pentyloxy)phenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of a palladium or nickel catalyst and a halide or pseudohalide electrophile. The reaction is typically carried out in an inert atmosphere at moderate temperatures.
Addition Reactions: These reactions often require the presence of a suitable electrophile and may be carried out at low temperatures to control the reaction rate.
Major Products
The major products of reactions involving this compound are typically substituted aromatic compounds, where the zinc reagent has added to an electrophilic carbon.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-methyl-2-(n-pentyloxy)phenyl)zinc bromide is used in the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds, which are essential in the construction of various organic frameworks.
Biology and Medicine
While direct applications in biology and medicine are limited, the compound can be used in the synthesis of biologically active molecules. For instance, it can be employed in the preparation of intermediates for pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its ability to form carbon-carbon bonds makes it a key reagent in the synthesis of polymers and other high-value materials.
Mecanismo De Acción
The mechanism by which (5-methyl-2-(n-pentyloxy)phenyl)zinc bromide exerts its effects involves the transfer of the phenyl group to an electrophile. The zinc atom acts as a mediator, facilitating the formation of a new carbon-carbon bond. The molecular targets are typically electrophilic carbons, and the pathways involved include the formation of organozinc intermediates.
Comparación Con Compuestos Similares
Similar Compounds
Phenylzinc bromide: Similar in structure but lacks the 5-methyl and n-pentyloxy substituents.
(4-methylphenyl)zinc bromide: Similar but with a methyl group at the 4-position instead of the 5-position.
(2-methoxyphenyl)zinc bromide: Similar but with a methoxy group instead of the n-pentyloxy group.
Uniqueness
The uniqueness of (5-methyl-2-(n-pentyloxy)phenyl)zinc bromide lies in its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the n-pentyloxy group can provide steric hindrance, affecting the compound’s behavior in cross-coupling reactions.
Propiedades
Fórmula molecular |
C12H17BrOZn |
|---|---|
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-methyl-4-pentoxybenzene-5-ide |
InChI |
InChI=1S/C12H17O.BrH.Zn/c1-3-4-5-10-13-12-8-6-11(2)7-9-12;;/h6-8H,3-5,10H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
MNICELCPXGFVJY-UHFFFAOYSA-M |
SMILES canónico |
CCCCCOC1=[C-]C=C(C=C1)C.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


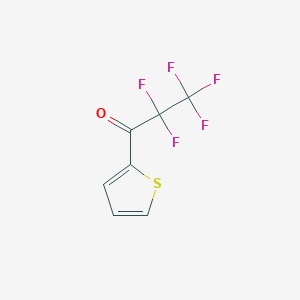
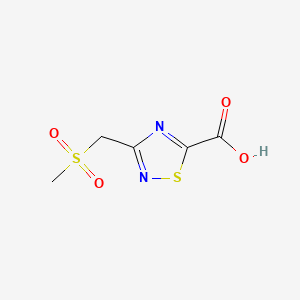
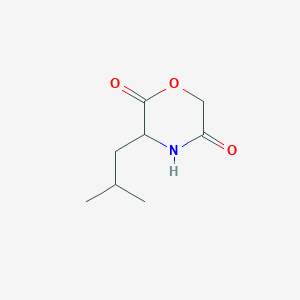
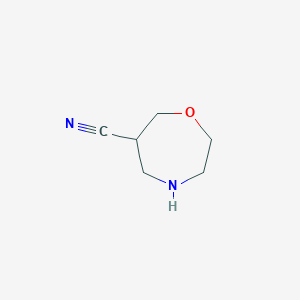

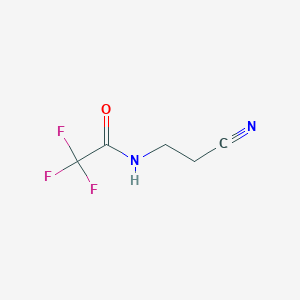

![10,16-bis(2,6-dimethoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14887158.png)
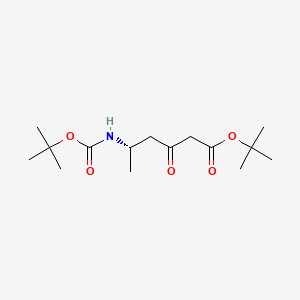
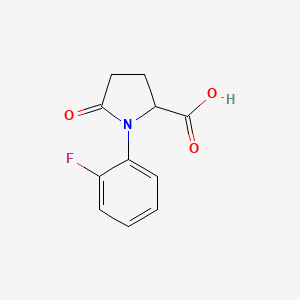
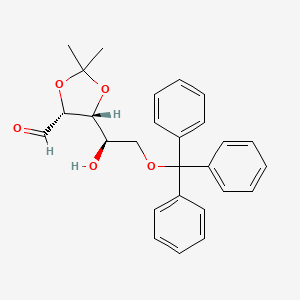
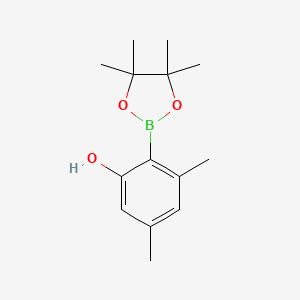

![n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14887186.png)
